6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide
Overview
Description
6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl-containing pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Core: Starting with a pyridine derivative, the core structure is often synthesized through a series of condensation reactions.
Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the pyridine core using 4-bromobenzenesulfonyl chloride under basic conditions.
Attachment of the Ethoxyphenyl Group: The final step includes the amidation reaction where 4-ethoxyaniline is reacted with the sulfonylated pyridine intermediate to form the desired carboxamide.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the bromine site.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
6-(4-methylbenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide: Contains a methyl group instead of bromine.
6-(4-nitrobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide: Contains a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide can influence its reactivity and interactions compared to similar compounds. Bromine is a larger atom and can participate in unique halogen bonding interactions, which may affect the compound’s properties and applications.
Properties
IUPAC Name |
6-(4-bromophenyl)sulfonyl-N-(4-ethoxyphenyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c1-2-27-17-8-6-16(7-9-17)23-20(24)14-3-12-19(22-13-14)28(25,26)18-10-4-15(21)5-11-18/h3-13H,2H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJBILKTGWRUJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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